molecular formula C18H17N3OS2 B282634 N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea

Cat. No. B282634
M. Wt: 355.5 g/mol
InChI Key: IAMDKEVNVYFBAQ-UHFFFAOYSA-N
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Description

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have analgesic effects in animal models.

Mechanism of Action

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea is a potent agonist of nAChRs, which are ion channels that are widely expressed in the nervous system. When N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea binds to nAChRs, it causes the channels to open, leading to the influx of positively charged ions such as calcium and sodium. This influx of ions leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have potent analgesic effects in animal models. It has also been shown to reduce nicotine withdrawal symptoms, suggesting that it may be effective in helping people quit smoking. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have some side effects, including nausea and vomiting, but these effects are generally mild and transient.

Advantages and Limitations for Lab Experiments

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has several advantages for lab experiments. It is a highly potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation and other physiological processes. However, N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands, and it has some side effects that may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea. One area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a therapeutic agent for chronic pain. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may be effective in treating chronic pain in humans, and further research is needed to explore this potential. Another area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a smoking cessation aid. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may reduce nicotine withdrawal symptoms, and further research is needed to explore this potential. Finally, further research is needed to explore the biochemical and physiological effects of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, as well as its potential side effects and limitations.

Synthesis Methods

The synthesis of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-methoxybenzyl chloride to form 4-(1,3-benzothiazol-2-ylmethoxy)aniline. This intermediate is then reacted with thiophosgene to form the corresponding thiourea. The final step involves the reaction of the thiourea with allyl bromide to form N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea.

Scientific Research Applications

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic effects in animal models, and there is evidence to suggest that it may be effective in treating chronic pain in humans. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has also been studied for its potential as a smoking cessation aid, as it has been shown to reduce nicotine withdrawal symptoms in animal models.

properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C18H17N3OS2/c1-2-11-19-18(23)20-13-7-9-14(10-8-13)22-12-17-21-15-5-3-4-6-16(15)24-17/h2-10H,1,11-12H2,(H2,19,20,23)

InChI Key

IAMDKEVNVYFBAQ-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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